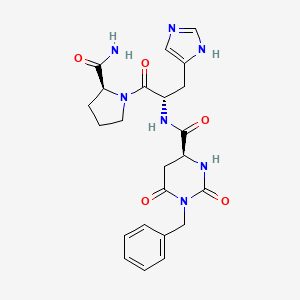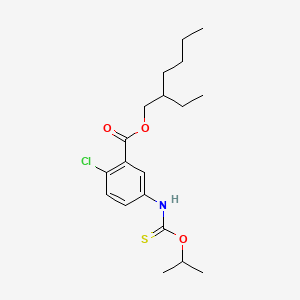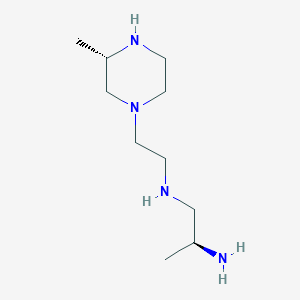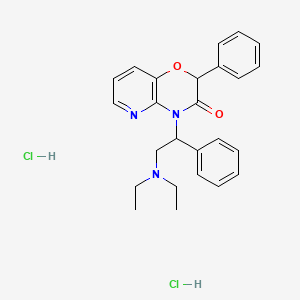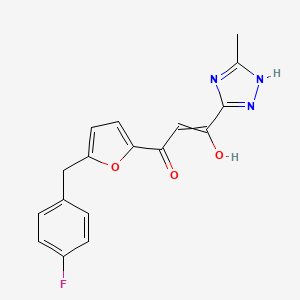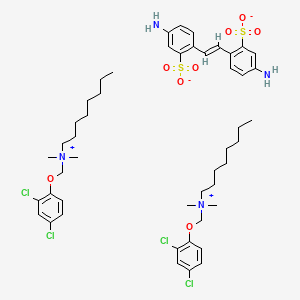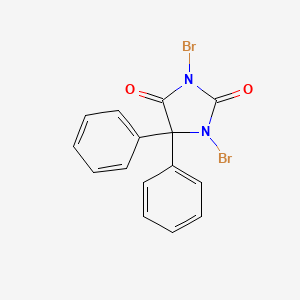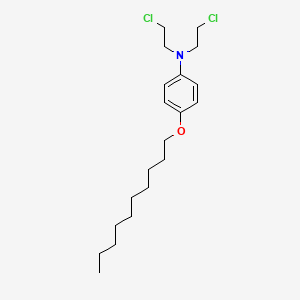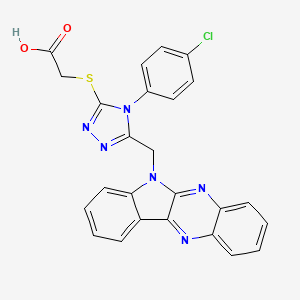
Thiourea, bis(1-methyl-2-pyrrolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is an organosulfur compound with a unique structure that includes two pyrrolidinylidene groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, bis(1-methyl-2-pyrrolidinylidene)- typically involves the reaction of thiourea with 1-methyl-2-pyrrolidinylidene derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Wissenschaftliche Forschungsanwendungen
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with a similar sulfur-containing structure.
N,N’-bis(1-methyl-2-pyrrolidinylidene)urea: A related compound where the sulfur atom is replaced by an oxygen atom.
1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents.
Uniqueness
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is unique due to the presence of two pyrrolidinylidene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
126826-78-6 |
|---|---|
Molekularformel |
C11H18N4S |
Molekulargewicht |
238.36 g/mol |
IUPAC-Name |
1',7-dimethylspiro[3,4a,5,6-tetrahydropyrrolo[2,3-d]pyrimidine-4,2'-pyrrolidine]-2-thione |
InChI |
InChI=1S/C11H18N4S/c1-14-7-4-8-9(14)12-10(16)13-11(8)5-3-6-15(11)2/h8H,3-7H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
NCBUHRJRBXZJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C1=NC(=S)NC23CCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


